molecular formula C18H20N2O6 B4310891 2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide

2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide

Cat. No.: B4310891
M. Wt: 360.4 g/mol
InChI Key: SZVLLAXRYJOWMS-UHFFFAOYSA-N
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Description

N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide typically involves the cyclization of ortho-hydroxyphenyl derivatives with appropriate reagents. One common method includes the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes . Another method involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves the extraction from coal tar or the dehydrogenation of 2-ethyl phenol . These methods are scalable and provide a high yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine, palladium catalysts, and various reducing agents . The reactions are typically carried out under ambient conditions or with mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-hydroxyethyl)-3,7-dimethylfuro2,3-fbenzofuran-2,6-dicarboxamide is unique due to its complex structure and diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-9-11-7-14-12(10(2)16(26-14)18(24)20-4-6-22)8-13(11)25-15(9)17(23)19-3-5-21/h7-8,21-22H,3-6H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVLLAXRYJOWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)OC(=C3C)C(=O)NCCO)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide
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2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide
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2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide
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2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide
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2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide
Reactant of Route 6
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2-N,6-N-bis(2-hydroxyethyl)-3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxamide

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